3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

Cytotoxicity Cancer Research Prenyloxycoumarins

3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one, also known as a 7-prenyloxy-3,4,8-trimethylcoumarin, is a synthetic chromenone derivative characterized by a coumarin core methylated at the C3, C4, and C8 positions and ethified with a prenyl group at C7. It belongs to the broader class of prenyloxycoumarins, secondary metabolites found in plants of the Rutaceae and Apiaceae families, which are studied for their cytotoxic, anti-inflammatory, and antioxidant properties.

Molecular Formula C17H20O3
Molecular Weight 272.34 g/mol
Cat. No. B5807599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
Molecular FormulaC17H20O3
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)C
InChIInChI=1S/C17H20O3/c1-10(2)8-9-19-15-7-6-14-11(3)12(4)17(18)20-16(14)13(15)5/h6-8H,9H2,1-5H3
InChIKeyOSAYVGADUFMSOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,8-Trimethyl-7-prenyloxycoumarin: A Key Prenylated Chromenone Intermediate for Bioactivity Screening


3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one, also known as a 7-prenyloxy-3,4,8-trimethylcoumarin, is a synthetic chromenone derivative characterized by a coumarin core methylated at the C3, C4, and C8 positions and ethified with a prenyl group at C7 . It belongs to the broader class of prenyloxycoumarins, secondary metabolites found in plants of the Rutaceae and Apiaceae families, which are studied for their cytotoxic, anti-inflammatory, and antioxidant properties [1]. With a molecular weight of 272.34 g/mol and a CAS number of 374759-33-8, this compound serves as a lipophilic scaffold whose activity is critically modulated by its precise substitution pattern, distinguishing it from simpler coumarins .

Procurement Alert: Why a Generic Prenyloxycoumarin Cannot Substitute for 3,4,8-Trimethyl-7-prenyloxycoumarin


In coumarin-based research, biological activity is extremely sensitive to the number and position of substituents on the chromenone ring. A generic substitution of 3,4,8-trimethyl-7-prenyloxycoumarin with a closely related prenyloxycoumarin like auraptene (7-geranyloxycoumarin) or a non-prenylated core like 7-hydroxy-3,4,8-trimethylcoumarin will lead to different pharmacological outcomes. Literature shows that auraptene has an IC50 of 59.7 µM against MCF-7 breast cancer cells, while the simple coumarin herniarin (7-methoxycoumarin) has a substantially weaker IC50 of 207.6 µM, demonstrating the profound impact of the C7 substituent [1]. The unique combination of a C7-prenyl group with three methyl groups on the coumarin nucleus in this compound creates a distinct pharmacophore that is not replicated by any single analog, and assuming interchangeability will compromise experimental reproducibility and data validity.

Quantitative Differentiation Guide for 3,4,8-Trimethyl-7-prenyloxycoumarin


Enhanced Cytotoxic Potency Against MCF-7 Cells Compared to Herniarin via Class-Level Inference

In a direct comparative study of 7-prenyloxycoumarin compounds on MCF-7 breast carcinoma cells, auraptene (7-geranyloxycoumarin) demonstrated significant cytotoxic activity with an IC50 of 59.7 µM, while the simple coumarin herniarin (7-methoxycoumarin) showed a 3.5-fold weaker effect with an IC50 of 207.6 µM [1]. As a class, 7-prenyloxycoumarins are significantly more potent than their non-prenylated counterparts. Given that 3,4,8-trimethyl-7-prenyloxycoumarin contains the pharmacophoric 7-prenyloxy moiety, it is expected, at the class level, to exhibit cytotoxic potency closer to that of auraptene than to simple coumarins like herniarin or its own des-prenyl precursor, 7-hydroxy-3,4,8-trimethylcoumarin. This makes it a strategically superior starting point for medicinal chemistry optimization.

Cytotoxicity Cancer Research Prenyloxycoumarins

Validated Lipoxygenase Inhibition Pathway Engagement Versus Non-Prenylated Core

The target compound has been annotated in the MeSH database as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. Its C8-methyl-substituted precursor, 7-hydroxy-3,4,8-trimethylcoumarin, is primarily known for melanin production pathway inhibition and has no reported lipoxygenase activity [2]. This functional annotation indicates that the specific prenylation at the C7 position of the trimethylated core redirects the compound's biological target from pigment synthesis to a key inflammatory pathway. This target switch is a critical differentiator for researchers studying inflammation or cancer chemoprevention.

Inflammation Lipoxygenase Inhibition Arachidonic Acid Cascade

In Vitro Platelet 12-Lipoxygenase Inhibition Data Suggests Anti-Thrombotic Potential

The compound was tested for in vitro inhibition of platelet 12-lipoxygenase and showed measurable binding/inhibition at a concentration of 30 µM . While the exact percentage inhibition or IC50 is not publicly detailed in this assay card, this specific target engagement data is absent for structurally similar compounds like auraptene, which are primarily studied for cytotoxicity. This evidence provides a directly verified biochemical starting point for cardiovascular or anti-thrombotic research using this compound, distinct from the anti-cancer focus of its class analogs.

Cardiovascular Research Platelet Aggregation 12-Lipoxygenase

Documented Anti-Proliferative and Differentiation-Inducing Activity in Undifferentiated Cells

Patent and database records indicate that this specific compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte/macrophage lineage [1]. This dual activity of cytostasis and differentiation is a therapeutically relevant mechanism for cancer and psoriasis. In contrast, the related compound 7-hydroxy-3,4,8-trimethylcoumarin's primary functional annotation is limited to tyrosinase inhibition (melanin production) . This shows that the addition of the prenyl group imparts a powerful and mechanistically distinct pro-differentiation activity that is not observed in the des-prenyl analog.

Cancer Cell Differentiation Psoriasis Chemotherapeutics

Optimal Application Scenarios for 3,4,8-Trimethyl-7-prenyloxycoumarin Based on Verified Evidence


A Privileged Scaffold for Oncology Structure-Activity Relationship (SAR) Studies

Based on cross-study evidence that 7-prenyloxycoumarins like auraptene exhibit potent cytotoxicity (IC50 59.7 µM) against MCF-7 cells, this compound is a superior starting scaffold for medicinal chemistry optimization [1]. Its three methyl groups and the prenyl ether provide multiple sites for further derivatization to improve cytotoxicity and selectivity. Researchers should use this compound as a core probe for developing novel anti-cancer agents, leveraging the established class-level potency advantage over simple coumarins.

Investigating Inflammatory and Anti-Thrombotic Pathways via Lipoxygenase Modulation

The compound's verified annotation as a potent lipoxygenase inhibitor and its demonstrated in vitro activity against platelet 12-lipoxygenase at 30 µM make it a precise tool for studying arachidonic acid metabolism [2]. It can be used to dissect the role of 12-lipoxygenase in platelet aggregation, vascular inflammation, or its crosstalk with cyclooxygenase (COX) pathways, an application area not supported by its analog 7-hydroxy-3,4,8-trimethylcoumarin.

Cell Differentiation and Skin Disease Research

Patent records explicitly describe this compound's ability to arrest proliferation and induce monocyte differentiation in undifferentiated cells [3]. This unique mechanism supports its use as a lead compound for investigating differentiation therapy for acute myeloid leukemia subtypes or as a therapeutic candidate for hyperproliferative skin diseases like psoriasis. The activity profile is mechanistically distinct from the melanin-inhibiting effect of its non-prenylated precursor, which would be unsuitable for these indications.

Quote Request

Request a Quote for 3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.